Z-DEVD-R110

Description

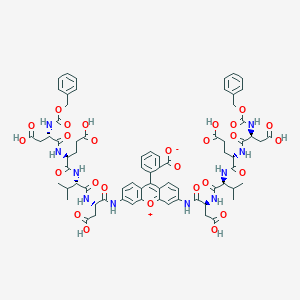

The exact mass of the compound (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is 1514.50378725 g/mol and the complexity rating of the compound is 3060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H78N10O27/c1-35(2)60(81-62(95)45(23-25-53(83)84)75-66(99)49(31-57(91)92)79-71(105)107-33-37-13-7-5-8-14-37)68(101)77-47(29-55(87)88)64(97)73-39-19-21-43-51(27-39)109-52-28-40(20-22-44(52)59(43)41-17-11-12-18-42(41)70(103)104)74-65(98)48(30-56(89)90)78-69(102)61(36(3)4)82-63(96)46(24-26-54(85)86)76-67(100)50(32-58(93)94)80-72(106)108-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,60-61H,23-26,29-34H2,1-4H3,(H16-,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106)/t45-,46-,47-,48-,49-,50-,60-,61-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMBEGQKNHUQHC-QFZRYIFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H78N10O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Detecting Apoptosis: An In-depth Technical Guide to the Z-DEVD-R110 Principle

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Z-DEVD-R110-based assay, a widely used method for detecting apoptosis. We will delve into the core principles of this fluorogenic assay, its application in quantifying caspase-3/7 activity, detailed experimental protocols, and the underlying apoptotic signaling pathways.

Core Principle: Unmasking Apoptosis with Fluorescence

The this compound assay is a highly sensitive and specific method for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7, which are key mediators of apoptosis.[1] The principle of the assay relies on a fluorogenic substrate, this compound. This substrate is a non-fluorescent molecule in its native state. It is composed of the rhodamine 110 (R110) fluorophore, which is quenched by two covalently attached peptide sequences, DEVD (Asp-Glu-Val-Asp).[1][2] The DEVD sequence is the specific recognition and cleavage site for caspase-3 and caspase-7.[2]

In the presence of active caspase-3 or caspase-7, the this compound substrate is cleaved in a two-step process.[1] The initial cleavage removes one of the DEVD peptides, resulting in a mono-DEVD-R110 intermediate that is partially fluorescent. Subsequent cleavage of the second DEVD peptide releases the free Rhodamine 110 (R110). Free R110 is a highly fluorescent molecule with an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm. The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample, providing a quantitative measure of apoptosis.

The workflow for the this compound assay is straightforward and adaptable for high-throughput screening.

Apoptotic Signaling Pathways Leading to Caspase-3 Activation

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. The activation of caspase-3 is a central event in this process, and it can be initiated through two main signaling pathways: the intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins induce mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner pro-caspase-3.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors (e.g., FasR, TNFR1) on the cell surface. This ligand-receptor binding triggers the recruitment of adaptor proteins, like FADD (Fas-Associated Death Domain), which in turn recruit pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 can then directly cleave and activate pro-caspase-3, or it can cleave Bid, a pro-apoptotic Bcl-2 family protein, which then activates the intrinsic pathway to amplify the apoptotic signal.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from a this compound assay. The data illustrates the fluorescence signal generated in response to an apoptosis-inducing agent in a cell-based assay.

Table 1: Caspase-3/7 Activity in Jurkat Cells Treated with Staurosporine

| Treatment | Time (hours) | Relative Fluorescence Units (RFU) | Fold Increase vs. Control |

| Untreated Control | 4 | 1500 ± 120 | 1.0 |

| Staurosporine (1 µM) | 4 | 12500 ± 980 | 8.3 |

| Staurosporine (1 µM) + Z-VAD-FMK (50 µM) | 4 | 1800 ± 150 | 1.2 |

Data are representative and presented as mean ± standard deviation. Z-VAD-FMK is a pan-caspase inhibitor used as a negative control.

Table 2: R110 Standard Curve for Fluorescence Quantification

| R110 Concentration (µM) | Relative Fluorescence Units (RFU) |

| 0 | 50 ± 5 |

| 0.156 | 550 ± 30 |

| 0.313 | 1050 ± 60 |

| 0.625 | 2080 ± 110 |

| 1.25 | 4100 ± 200 |

| 2.5 | 8150 ± 450 |

| 5 | 16200 ± 800 |

| 10 | 32300 ± 1500 |

A standard curve is essential for quantifying the amount of R110 produced and, therefore, the caspase activity.

Detailed Experimental Protocols

This section provides a detailed methodology for performing a this compound caspase-3/7 activity assay using a 96-well plate format, suitable for a fluorescence microplate reader.

Materials and Reagents

-

Black, clear-bottom 96-well microplate

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin)

-

Caspase inhibitor (optional, e.g., Ac-DEVD-CHO or Z-VAD-FMK)

-

This compound substrate

-

Cell Lysis Buffer

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Rhodamine 110 (R110) standard

-

Fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm

Experimental Procedure

Step 1: Cell Seeding and Treatment

-

Seed cells (e.g., Jurkat, HeLa) in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Treat the cells with the desired apoptosis-inducing agent at various concentrations. Include untreated cells as a negative control and, if desired, cells treated with the inducing agent plus a caspase inhibitor as a specificity control.

-

Incubate the plate for the desired treatment duration (e.g., 4-24 hours).

Step 2: Preparation of Reagents

-

Assay Buffer: Prepare the assay buffer and keep it on ice.

-

This compound Substrate Solution: Reconstitute the this compound substrate in DMSO to make a stock solution (e.g., 10 mM). Immediately before use, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 50 µM). Protect the solution from light.

-

Cell Lysis Buffer: Prepare the cell lysis buffer and keep it on ice.

-

R110 Standard Curve: Prepare a series of dilutions of the R110 standard in the assay buffer, ranging from 0 to 10 µM.

Step 3: Cell Lysis and Assay

-

Centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully remove the culture medium without disturbing the cell pellet.

-

Wash the cells once with 100 µL of ice-cold PBS. Centrifuge and remove the PBS.

-

Add 50 µL of ice-cold Cell Lysis Buffer to each well.

-

Incubate the plate on ice for 10-15 minutes with gentle shaking.

-

Add 50 µL of the this compound substrate solution to each well, resulting in a total volume of 100 µL.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

Step 4: Fluorescence Measurement and Data Analysis

-

Measure the fluorescence intensity of each well using a fluorescence microplate reader with excitation at approximately 496 nm and emission at approximately 520 nm.

-

Measure the fluorescence intensity of the R110 standards to generate a standard curve.

-

Subtract the background fluorescence (from wells with no cells or substrate) from all readings.

-

Calculate the caspase-3/7 activity by comparing the fluorescence of the samples to the R110 standard curve. The results can be expressed as pmol of R110 released per minute per mg of protein.

-

Alternatively, express the data as a fold-change in fluorescence relative to the untreated control.

Conclusion

The this compound assay is a robust and reliable method for the quantitative detection of apoptosis through the measurement of caspase-3 and caspase-7 activity. Its high sensitivity, specificity, and ease of use make it an invaluable tool for researchers in various fields, including cancer biology, neurobiology, and drug discovery. By understanding the core principles and following the detailed protocols outlined in this guide, scientists can effectively utilize this assay to investigate the mechanisms of apoptosis and to screen for novel therapeutic agents that modulate this critical cellular process.

References

Z-DEVD-R110: A Comprehensive Technical Guide to its Mechanism of Action in Caspase Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism of action of the fluorogenic substrate Z-DEVD-R110 in caspase assays. Designed for professionals in research and drug development, this document provides a thorough understanding of its application in the detection of caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic pathway.

Introduction to this compound and Caspase Activity

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and development. A key biochemical hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade-like fashion. Caspase-3 and caspase-7 are considered executioner caspases, responsible for the cleavage of a broad range of cellular substrates, ultimately leading to the dismantling of the cell.

The this compound substrate is a highly sensitive and specific tool for measuring the activity of caspase-3 and caspase-7. It is a derivative of the fluorophore rhodamine 110 (R110), featuring two DEVD (Asp-Glu-Val-Asp) tetrapeptide sequences.[1] This specific peptide sequence is the recognition and cleavage site for caspase-3 and caspase-7.[2]

Mechanism of Action

The this compound substrate is a non-fluorescent bisamide derivative of rhodamine 110.[3][4] The two DEVD peptide chains are covalently linked to the amino groups of the R110 fluorophore, which effectively quenches its fluorescence.[3] The detection of caspase activity relies on a two-step enzymatic cleavage process:

-

Initial Cleavage: In the presence of active caspase-3 or caspase-7, the first DEVD peptide is cleaved. This cleavage results in a monoamide-R110 intermediate, which is fluorescent.

-

Secondary Cleavage: The second DEVD peptide is subsequently cleaved from the monoamide intermediate, releasing the free rhodamine 110 (R110) molecule. This fully liberated R110 exhibits a significantly brighter fluorescent signal compared to the monoamide intermediate.

The increase in fluorescence intensity is directly proportional to the amount of active caspase-3 and caspase-7 in the sample, allowing for the quantitative measurement of enzyme activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the this compound caspase assay.

| Parameter | Value | Reference(s) |

| Substrate Name | This compound | |

| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide) | |

| Peptide Sequence | DEVD | |

| Target Caspases | Caspase-3, Caspase-7 | |

| Molecular Weight | ~1515.5 g/mol |

| Parameter | Value | Reference(s) |

| Excitation Wavelength (R110) | ~496-499 nm | |

| Emission Wavelength (R110) | ~520-521 nm |

| Inhibitor | Target Caspase | Ki (Inhibition Constant) | Reference(s) |

| Ac-DEVD-CHO | Caspase-3 | 0.23 nM | |

| Ac-DEVD-CHO | Caspase-7 | 1.6 nM |

Note: Specific Km and Vmax values for the this compound substrate with purified caspase-3 and caspase-7 are not consistently reported across publicly available literature. However, rhodamine-based substrates are generally characterized by high sensitivity and fast enzyme kinetics.

Experimental Protocols

Below are detailed methodologies for performing a standard caspase-3/7 activity assay using this compound in a microplate format. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagent Preparation

-

Lysis Buffer: A common lysis buffer consists of 10 mM HEPES or PIPES (pH 7.2-7.4), 2 mM EDTA, and 0.1% CHAPS.

-

Assay Buffer: The assay is typically performed in a buffer similar to the lysis buffer, often supplemented with DTT (e.g., 10 mM).

-

This compound Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a stock concentration of 1-2 mM. Store protected from light at -20°C.

-

Working Substrate Solution: On the day of the assay, dilute the stock solution into the assay buffer to the desired final concentration (typically 20-100 µM). Prepare this solution fresh.

-

Caspase Inhibitor (Ac-DEVD-CHO) Stock Solution: Dissolve Ac-DEVD-CHO in DMSO to a stock concentration of 5 mM.

-

R110 Standard: A standard curve using free R110 can be prepared to quantify the amount of product generated. Dilute a stock solution of R110 in assay buffer to generate a series of known concentrations.

Assay Procedure (Cell Lysate)

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the desired apoptosis-inducing agent. Include untreated cells as a negative control.

-

Cell Lysis:

-

For adherent cells, remove the culture medium and add 50-100 µL of lysis buffer to each well.

-

For suspension cells, centrifuge the plate, remove the supernatant, and resuspend the cell pellet in 50-100 µL of lysis buffer.

-

-

Incubation: Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis.

-

Assay Initiation: Add 50-100 µL of the working substrate solution to each well, resulting in a final volume of 100-200 µL.

-

Inhibitor Control (Optional but Recommended): To confirm that the measured activity is due to caspase-3/7, pre-incubate a set of induced cell lysates with the caspase inhibitor Ac-DEVD-CHO (final concentration ~10 µM) for 10-15 minutes before adding the substrate.

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light, for 30-60 minutes or longer. The optimal incubation time should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

Data Analysis

-

Background Subtraction: Subtract the fluorescence reading from a blank well (containing assay buffer and substrate but no cell lysate) from all other readings.

-

Data Interpretation: The increase in fluorescence in the treated samples compared to the untreated controls is indicative of caspase-3/7 activation. The signal in the inhibitor-treated wells should be significantly reduced.

-

Quantification (Optional): Use the R110 standard curve to convert the relative fluorescence units (RFU) to the concentration of the fluorescent product.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways leading to caspase-3/7 activation and the general experimental workflow for a this compound based caspase assay.

Caspase-3 and -7 Activation Pathways

Caption: Overview of extrinsic and intrinsic pathways leading to caspase-3/7 activation.

This compound Experimental Workflow

Caption: General experimental workflow for a this compound based caspase-3/7 assay.

Conclusion

The this compound fluorogenic substrate provides a robust and sensitive method for the detection and quantification of caspase-3 and caspase-7 activity. Its mechanism of action, based on a two-step enzymatic cleavage leading to a highly fluorescent product, allows for real-time monitoring of apoptosis in a variety of experimental settings. This technical guide provides the foundational knowledge and practical protocols for the successful implementation of this compound-based caspase assays in research and drug development.

References

An In-depth Technical Guide to the Z-DEVD-R110 Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of the Z-DEVD-R110 fluorogenic substrate, a widely used tool for the detection of caspase-3 and caspase-7 activity, key executioners of apoptosis.

Core Fluorescence Mechanism

The this compound substrate is a non-fluorescent bisamide derivative of the highly fluorescent dye, rhodamine 110 (R110).[1][2][3] The core of its mechanism lies in the covalent linkage of two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), to the amino groups of R110.[1][3] This modification effectively quenches the fluorescence of the rhodamine 110 core by suppressing its visible absorption and fluorescence properties.

The activation of fluorescence is a two-step process meticulously orchestrated by the enzymatic activity of caspase-3 or caspase-7:

-

Initial Cleavage: In the presence of active caspase-3/7, the enzyme recognizes and cleaves one of the DEVD peptide chains after the aspartate residue. This initial cleavage event results in the formation of a monoamide intermediate. While this monoamide is fluorescent, its fluorescence intensity is only a fraction of the final product.

-

Final Cleavage and Signal Amplification: The second DEVD peptide is subsequently cleaved by the caspase, releasing the free rhodamine 110 molecule. The liberation of R110 results in a substantial increase in fluorescence, with a reported signal amplification of up to 3500-fold compared to the uncleaved substrate. This significant enhancement in fluorescence provides a robust and sensitive method for detecting caspase activity.

The underlying principle of fluorescence quenching in the bisamide form is attributed to the alteration of the electronic properties of the rhodamine 110 fluorophore by the attached peptide chains. While the exact photophysical mechanism is complex, it is understood that the amide linkages prevent the fluorophore from adopting its fluorescent, resonant structure.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its fluorescent product, rhodamine 110.

| Parameter | Value | Reference |

| Substrate Name | This compound | |

| Peptide Sequence | Asp-Glu-Val-Asp (DEVD) | |

| Molecular Weight | ~1515.5 g/mol |

Table 1: Properties of the this compound Substrate

| Parameter | Value | Reference |

| Fluorophore | Rhodamine 110 (R110) | |

| Excitation Maximum (λex) | ~496 - 500 nm | |

| Emission Maximum (λem) | ~520 - 522 nm | |

| Molar Extinction Coefficient (ε) | ~80,000 - 81,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.85 - 0.91 |

Table 2: Spectroscopic Properties of Rhodamine 110

| Enzyme | Substrate | kcat | Km (app) |

| Caspase-3 | (DEVD)2R110 | 9.6 s⁻¹ | 0.9 µM |

Table 3: Kinetic Constants for Caspase-3 with (DEVD)2R110

Experimental Protocols

Detailed methodologies for utilizing this compound to measure caspase-3/7 activity in both cell lysates and with purified enzyme preparations are provided below.

Caspase-3/7 Assay in Cell Lysates

This protocol outlines the steps for measuring caspase activity in cells induced to undergo apoptosis.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

-

This compound substrate stock solution (typically 1-10 mM in DMSO)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density in a 96-well plate and culture overnight. Treat cells with the apoptosis-inducing agent for the desired time. Include untreated cells as a negative control.

-

Cell Lysis:

-

For suspension cells, centrifuge the plate, carefully remove the supernatant, and add 50 µL of ice-cold Cell Lysis Buffer to each well.

-

For adherent cells, carefully remove the culture medium and gently wash the cells with ice-cold PBS. Add 50 µL of ice-cold Cell Lysis Buffer to each well.

-

-

Incubation: Incubate the plate on ice or at 4°C for 10-15 minutes to ensure complete cell lysis.

-

Substrate Addition: Prepare a 2X working solution of the this compound substrate in the appropriate assay buffer. Add 50 µL of the 2X substrate solution to each well of the microplate. The final substrate concentration typically ranges from 10-100 µM.

-

Incubation and Measurement: Incubate the plate at room temperature or 37°C, protected from light. Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a fixed endpoint (e.g., 30-60 minutes) using a microplate reader with excitation at ~498 nm and emission at ~520 nm.

-

Data Analysis: Subtract the background fluorescence (from a no-enzyme control) from all readings. For endpoint assays, compare the fluorescence of treated samples to untreated controls. For kinetic assays, the rate of fluorescence increase is proportional to the caspase activity. A standard curve using free rhodamine 110 can be prepared to quantify the amount of product formed.

Purified Caspase-3 Assay

This protocol is suitable for determining the kinetic parameters of purified caspase-3.

Materials:

-

Purified, active caspase-3 enzyme

-

Assay Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS, with DTT)

-

This compound substrate stock solution (typically 1-10 mM in DMSO)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Enzyme Preparation: Dilute the purified caspase-3 to the desired concentration in ice-cold Assay Buffer.

-

Substrate Preparation: Prepare a series of dilutions of the this compound substrate in Assay Buffer.

-

Reaction Initiation: In a 96-well black microplate, add the diluted enzyme to each well. To initiate the reaction, add the substrate dilutions to the wells. The final volume should be consistent across all wells.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and begin measuring the fluorescence intensity at short, regular intervals (e.g., every 30-60 seconds) with excitation at ~498 nm and emission at ~520 nm.

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration.

-

Plot the initial velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: this compound activation by caspase-3/7.

Caption: Workflow for cell lysate caspase assay.

References

Z-DEVD-R110: A Technical Guide to Caspase Substrate Specificity and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic caspase substrate, Z-DEVD-R110, detailing its specificity, application in experimental settings, and the core signaling pathways it helps to elucidate.

Introduction

This compound, also known as (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110, is a highly sensitive fluorogenic substrate primarily used for the detection of caspase-3 and caspase-7 activity. Caspases, a family of cysteine-aspartic proteases, are central to the intricate process of apoptosis or programmed cell death. The DEVD tetrapeptide sequence represents a consensus cleavage site for effector caspases, particularly caspase-3 and caspase-7.

The substrate itself is a non-fluorescent bisamide derivative of rhodamine 110 (R110). In the presence of active caspases that recognize the DEVD sequence, the substrate undergoes a two-step enzymatic cleavage. This process first yields a fluorescent monoamide intermediate, followed by the release of the highly fluorescent R110 molecule. The resulting fluorescence, typically measured at an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm, is directly proportional to the caspase activity in the sample. While this compound is a premier substrate for caspase-3 and -7, it is important to note that other caspases, such as -6, -8, and -10, may also exhibit some level of activity towards this substrate, a crucial consideration in the interpretation of experimental results.[1]

Data Presentation: Substrate Specificity

The enzymatic efficiency of caspases on the this compound substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The following table summarizes the available quantitative data for the interaction of various caspases with rhodamine 110-based substrates.

| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | (DEVD)₂R110 | 8 | 0.15 | 18,750 |

| Caspase-7 | (DEVD)₂R110 | 5 | 0.15 | 30,000 |

Note: Data on the kinetic parameters of this compound with other caspases is limited in publicly available literature. The DEVD sequence is recognized as the optimal cleavage motif for caspases-3 and -7.

Experimental Protocols: Caspase Activity Assay

This section provides a detailed methodology for a typical caspase-3/7 activity assay using this compound in a microplate format.

Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Cell lysis buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

-

Assay buffer (compatible with the lysis buffer)

-

Recombinant active caspase-3 or -7 (for positive control)

-

Caspase inhibitor (e.g., Ac-DEVD-CHO) (for negative control)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation/emission filters for ~496 nm/520 nm

Methodology

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of cell lysis buffer and assay buffer.

-

Reconstitute recombinant caspases and inhibitors according to the manufacturer's instructions.

-

-

Sample Preparation (Cell Lysates):

-

Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate to pellet cellular debris. The supernatant contains the active caspases.

-

Determine the protein concentration of the lysate for normalization.

-

-

Assay Procedure:

-

In the 96-well plate, add your cell lysate samples.

-

Include a positive control (recombinant active caspase) and a negative control (lysate pre-incubated with a caspase inhibitor). Also, include a reagent blank containing only lysis buffer.

-

Prepare the reaction mix by diluting the this compound stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

Initiate the reaction by adding the this compound reaction mix to all wells.

-

Incubate the plate at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (kinetic assay) or at a fixed endpoint using a fluorescence microplate reader (Ex/Em ~496/520 nm).

-

Subtract the background fluorescence (from the reagent blank) from all readings.

-

Plot the fluorescence intensity against time. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase activity.

-

Normalize the activity to the protein concentration of the cell lysate.

-

Mandatory Visualization

Signaling Pathways

The activation of effector caspases like caspase-3 and -7 is a convergence point for two primary apoptotic signaling pathways: the intrinsic and extrinsic pathways.

Caption: Intrinsic and extrinsic pathways leading to caspase-3/7 activation.

Experimental Workflow

The following diagram illustrates the logical flow of a caspase activity assay using this compound.

Caption: Workflow for a fluorometric caspase-3/7 activity assay.

References

Z-DEVD-R110: A Technical Guide to Detecting Caspase-3/7 Activity in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of key cellular substrates that lead to the morphological and biochemical characteristics of apoptotic cells. The fluorogenic substrate Z-DEVD-R110 serves as a highly sensitive and specific tool for the detection of caspase-3 and caspase-7 activity, enabling researchers to quantify apoptosis and screen for potential therapeutic agents that modulate this pathway. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the use of this compound in apoptosis research.

Introduction to Caspase-3/7 and Apoptosis

The process of apoptosis is tightly regulated and executed by a family of proteases called caspases. These enzymes are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] This cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2][3] Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[2][4]

Once activated, caspase-3 and caspase-7 cleave a broad spectrum of cellular proteins, leading to the characteristic features of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. Due to their central role in the execution phase of apoptosis, the detection of caspase-3 and caspase-7 activity is a reliable method for quantifying apoptotic events.

The this compound Substrate: Mechanism of Action

This compound is a fluorogenic substrate designed for the highly sensitive detection of caspase-3 and caspase-7 activity. The substrate consists of the rhodamine 110 (R110) fluorophore linked to two DEVD (Asp-Glu-Val-Asp) tetrapeptides. In its intact form, this compound is non-fluorescent as the R110 fluorophore is quenched.

Upon incubation with active caspase-3 or caspase-7, the enzyme recognizes and cleaves the DEVD sequence. This cleavage occurs in a two-step process. The first cleavage yields a mono-DEVD-R110 intermediate, which is weakly fluorescent. The second cleavage releases the free R110 fluorophore, which is intensely fluorescent. The resulting fluorescence can be measured using a fluorometer, fluorescence microplate reader, or flow cytometer, with excitation and emission maxima typically around 496 nm and 520 nm, respectively. The intensity of the fluorescence signal is directly proportional to the amount of active caspase-3/7 in the sample.

Figure 1: Mechanism of this compound cleavage by caspase-3/7.

Quantitative Data for this compound

The following tables summarize key quantitative parameters for the this compound substrate.

| Parameter | Value | Reference |

| Excitation Maximum | ~496 nm | |

| Emission Maximum | ~520 nm | |

| Molecular Weight | 1515.5 g/mol | |

| Peptide Sequence | DEVD | |

| Purity | High purity available to reduce background |

Table 1: Physicochemical Properties of this compound

| Enzyme | Kcat (s⁻¹) | Kmapp (µM) |

| Caspase-3 | 9.6 | 0.9 |

| Caspase-7 | 58 | 2.8 |

Table 2: Kinetic Constants for (DEVD)₂R110 with Recombinant Human Caspases. Note: Kmapp is the apparent Michaelis constant.

Experimental Protocols

Microplate Reader-Based Assay for Caspase-3/7 Activity in Cell Lysates

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

-

Cells to be assayed

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

-

This compound substrate stock solution (1 mM in DMSO)

-

Assay Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA)

-

Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO, 5 mM in DMSO) for negative control

-

Rhodamine 110 standard for quantification (optional)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

1. Cell Seeding and Treatment: a. Seed cells in a culture plate at a density that will allow for logarithmic growth. b. Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include untreated cells as a negative control.

2. Preparation of Cell Lysates: a. For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS. b. Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells (e.g., 100 µL per 1-5 x 10⁶ cells). c. Incubate on ice for 15-30 minutes. d. Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

3. Assay Setup: a. In a black, clear-bottom 96-well plate, add your cell lysate to each well. b. For the inhibitor control, pre-incubate a sample of the apoptotic cell lysate with the caspase-3/7 inhibitor (e.g., final concentration of 10 µM) for 10-30 minutes at room temperature. c. Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

4. Measurement: a. Add the substrate working solution to each well. b. Incubate the plate at room temperature or 37°C, protected from light, for 30-60 minutes or longer. c. Measure the fluorescence intensity using a microplate reader with excitation at ~490-500 nm and emission at ~520-530 nm.

5. Data Analysis: a. Subtract the fluorescence of the blank (buffer only) from all readings. b. The fluorescence intensity is proportional to the caspase-3/7 activity.

Figure 2: Workflow for microplate reader-based caspase-3/7 assay.

Flow Cytometry-Based Assay for Caspase-3/7 Activity in Intact Cells

This protocol allows for the detection of caspase-3/7 activity in individual cells.

Materials:

-

Cells to be assayed

-

Apoptosis-inducing agent

-

Cell-permeable this compound substrate

-

Binding Buffer (e.g., Annexin V Binding Buffer)

-

Flow cytometer

Procedure:

1. Cell Seeding and Treatment: a. Culture and treat cells with an apoptosis-inducing agent as described in the microplate reader protocol.

2. Cell Staining: a. Harvest the cells (including any detached cells in the medium). b. Wash the cells with PBS and resuspend them in Binding Buffer. c. Add the cell-permeable this compound substrate to the cell suspension. d. Incubate for 15-30 minutes at 37°C, protected from light.

3. Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer, exciting with a blue laser (488 nm) and detecting the emission in the green channel (e.g., FITC channel). b. A population of cells with increased green fluorescence indicates the presence of active caspase-3/7.

Caspase Signaling Pathways

Apoptosis is initiated by distinct but interconnected signaling pathways that culminate in the activation of executioner caspases.

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently activates downstream executioner caspases, including caspase-3 and -7.

The Intrinsic Pathway: This pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal. These stresses lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 in a complex called the apoptosome. Activated caspase-9 then cleaves and activates caspase-3 and -7.

Figure 3: Overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion

The this compound substrate is a powerful and versatile tool for the quantitative analysis of caspase-3 and caspase-7 activity, providing a reliable indicator of apoptosis. Its high sensitivity and specificity make it suitable for a wide range of applications, from basic research into the mechanisms of cell death to high-throughput screening of potential therapeutic compounds. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this compound to advance their studies in the critical field of apoptosis.

References

Z-DEVD-R110 in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Z-DEVD-R110, a fluorogenic substrate widely used for the sensitive detection of caspase-3 and caspase-7 activity, key biomarkers for apoptosis. We will cover its mechanism of action, the core signaling pathways it helps elucidate, detailed experimental protocols, and its applications in research and drug development.

Introduction to Apoptosis and Caspase-3

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2] It is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][3][4] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Central to the execution phase of apoptosis is a family of cysteine-aspartic acid proteases known as caspases. Caspases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Among these, caspase-3 is a critical executioner caspase, responsible for cleaving a broad spectrum of cellular proteins, ultimately leading to the dismantling of the cell. The activation of caspase-3 is considered a key indicator of apoptosis.

This compound is a highly sensitive and specific substrate designed to measure the activity of caspase-3 and the closely related caspase-7, both of which recognize the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).

Mechanism of Action of this compound

This compound is a profluorescent substrate. Its full chemical name is rhodamine 110 bis-(N-CBZ-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide). The substrate consists of two DEVD peptides linked to the amino groups of a rhodamine 110 (R110) molecule. In this bisamide-conjugated form, the R110 fluorophore is non-fluorescent as its spectral properties are suppressed.

Upon the induction of apoptosis, active caspase-3 (or caspase-7) recognizes and cleaves the peptide bond after the aspartate residue in the DEVD sequence. This cleavage occurs in a two-step process:

-

Cleavage of the first DEVD peptide yields a fluorescent monoamide intermediate.

-

Subsequent cleavage of the second DEVD peptide releases the free Rhodamine 110 (R110) dye.

The final product, R110, is a highly fluorescent molecule that emits a bright green signal. The intensity of this fluorescence is directly proportional to the amount of active caspase-3/7 in the sample, allowing for quantitative measurement of enzyme activity.

Figure 1. this compound enzymatic cleavage by active caspase-3/7.

Caspase-3 Activation Pathway

Caspase-3 is activated via two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases.

-

Intrinsic Pathway: Triggered by intracellular stress (e.g., DNA damage), this pathway involves the release of cytochrome c from the mitochondria. Cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which recruits and activates the initiator caspase-9. Active caspase-9 then cleaves and activates pro-caspase-3.

-

Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of the initiator caspase-8. Active caspase-8 can then directly cleave and activate pro-caspase-3.

Figure 2. Simplified signaling pathways leading to Caspase-3 activation.

Quantitative Data and Spectral Properties

Accurate measurement requires understanding the spectral properties of the R110 fluorophore and the recommended assay parameters.

| Parameter | Wavelength / Value | Source(s) |

| Excitation Maximum (Ex) | ~496-500 nm | |

| Emission Maximum (Em) | ~520-522 nm | |

| Common Laser Line | 488 nm | |

| Common Filter Set | 525/50 nm (or standard FITC settings) |

Table 1: Spectral Properties of Rhodamine 110 (R110)

| Parameter | Recommended Value | Source(s) |

| Cell Density (96-well) | 40,000 - 200,000 cells/well (suspension) | |

| 20,000 cells/well (adherent, seeded overnight) | ||

| Substrate Concentration | ~100 µM (working concentration) | |

| Incubation Temperature | Room Temperature or 37°C | |

| Incubation Time | 30 - 60 minutes (can be extended up to 3 hours) | |

| Assay Buffer pH | 7.2 - 7.4 |

Table 2: Typical Experimental Parameters for Caspase-3/7 Assay

Experimental Protocol: Microplate-Based Caspase-3/7 Assay

This protocol outlines a homogenous, "add-mix-read" assay for measuring caspase-3/7 activity in cell lysates using a 96-well microplate format.

A. Materials and Reagents

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, camptothecin)

-

Black, clear-bottom 96-well microplates

-

This compound substrate

-

Caspase Assay Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS)

-

Cell Lysis Buffer (often combined with Assay Buffer)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative controls

-

Fluorescence microplate reader with filters for Ex/Em ≈ 498/521 nm

B. Experimental Workflow

Figure 3. Homogenous Caspase-3/7 assay experimental workflow.

C. Detailed Procedure

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight if necessary.

-

Induction of Apoptosis: Treat cells with the desired apoptosis-inducing compound. Include untreated cells as a negative control and, if possible, wells with a known caspase-3 inhibitor (Ac-DEVD-CHO) to confirm signal specificity. Incubate for the appropriate duration to induce apoptosis.

-

Reagent Preparation: Prepare the Apo-ONE® Caspase-3/7 Reagent by combining the this compound substrate with the optimized cell lysis/assay buffer according to the manufacturer's instructions. This is typically a 1:100 dilution.

-

Assay Reaction: Add an equal volume of the prepared reagent directly to the cells in each well (e.g., 100 µL of reagent to 100 µL of cells in medium). The buffer is designed to both lyse the cells and support caspase activity.

-

Incubation: Mix gently by shaking the plate for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~498 nm and emission to ~521 nm.

-

Data Analysis: Subtract the background fluorescence (from no-cell or inhibitor-treated controls) from all readings. The resulting fluorescence is proportional to the caspase-3/7 activity.

Applications in Research and Drug Development

The this compound assay is a robust tool for:

-

Screening for Apoptosis Modulators: Used in high-throughput screening (HTS) to identify compounds that either induce (pro-apoptotic) or inhibit (anti-apoptotic) apoptosis.

-

Mechanism of Action Studies: Determining whether a compound's cytotoxic effects are mediated through the caspase-dependent apoptotic pathway.

-

Basic Research: Investigating the fundamental mechanisms of programmed cell death in various biological models.

-

Toxicity Studies: Assessing the potential of drug candidates to induce unwanted cell death.

References

Z-DEVD-R110: A Technical Guide for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to Z-DEVD-R110, a fluorogenic substrate widely utilized for the detection of caspase-3 and caspase-7 activity, key biomarkers of apoptosis. This guide covers the substrate's mechanism of action, experimental protocols, and data interpretation, aiming to equip researchers with the knowledge to effectively employ this compound in their studies.

Introduction to this compound

This compound is a highly sensitive and photostable fluorogenic substrate designed to measure the activity of effector caspases, primarily caspase-3 and caspase-7. The substrate consists of the rhodamine 110 (R110) fluorophore linked to two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD). In its native state, the substrate is a non-fluorescent bisamide. The DEVD sequence is a specific recognition motif for caspase-3 and -7.

Upon apoptosis induction, initiator caspases such as caspase-8 and caspase-9 are activated. These, in turn, cleave and activate effector caspases like caspase-3. Activated caspase-3 then proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Mechanism of Action

The detection of caspase-3/7 activity using this compound is based on a two-step enzymatic cleavage process.[1] Initially, the substrate is non-fluorescent as the rhodamine 110 molecule is quenched by the two DEVD peptides.[1] When active caspase-3 or caspase-7 is present, it recognizes and cleaves the DEVD sequence. The first cleavage event produces a monoamide intermediate which is weakly fluorescent. A subsequent, rapid cleavage of the second DEVD peptide releases the free rhodamine 110 (R110) fluorophore.[2] The liberated R110 exhibits a strong, green fluorescence, which can be readily quantified using a fluorometer, fluorescence microplate reader, or flow cytometer.[1] The intensity of the fluorescence is directly proportional to the amount of active caspase-3/7 in the sample.

Quantitative Data and Specifications

The following tables summarize the key quantitative parameters and specifications for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇₂H₇₈N₁₀O₂₇ | |

| Molecular Weight | 1515.44 g/mol | |

| Excitation Wavelength (max) | ~498 nm | [3] |

| Emission Wavelength (max) | ~521 nm | |

| Peptide Sequence | Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK | |

| Storage | Store at -20°C, protected from light. |

| Experimental Parameter | Recommended Range | Notes |

| Substrate Concentration | 20 µM - 100 µM | Optimal concentration should be determined empirically for each cell type and experimental setup. |

| Cell Density (96-well plate) | 20,000 - 80,000 cells/well (adherent) Up to 1 x 10⁶ cells/well (suspension) | To be optimized based on cell type and apoptosis induction method. |

| Incubation Time | 30 - 120 minutes | Can be extended up to 3 hours, depending on the kinetics of the apoptotic response. |

| Incubation Temperature | Room temperature or 37°C |

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which this compound is used, the following diagrams illustrate the core signaling pathways leading to caspase-3 activation and a typical experimental workflow for a caspase-3 activity assay.

Caption: Apoptotic pathways leading to Caspase-3 activation.

Caption: Experimental workflow for Caspase-3/7 activity assay.

Caption: this compound cleavage and fluorescence generation.

Detailed Experimental Protocol

This section provides a detailed protocol for measuring caspase-3/7 activity in cell lysates using this compound.

Reagent Preparation

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM DTT.

-

2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, and 4 mM DTT.

-

This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in DMSO. Store at -20°C in aliquots.

-

R110 Standard Stock Solution (1 mM): Dissolve R110 in DMSO. Store at -20°C in aliquots.

Cell Lysate Preparation

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

-

Induction of Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include untreated cells as a negative control.

-

Cell Lysis:

-

For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold Cell Lysis Buffer.

-

For adherent cells, aspirate the culture medium and wash the cells with ice-cold PBS. Add ice-cold Cell Lysis Buffer directly to the wells.

-

-

Incubation: Incubate the plate on ice for 10-30 minutes.

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the cell lysate to a new, pre-chilled 96-well plate.

Caspase-3/7 Activity Assay

-

Reaction Setup: In a new 96-well black plate, add 50 µL of cell lysate to each well.

-

Substrate Addition: Prepare the assay solution by diluting the this compound stock solution in the 2X Reaction Buffer to the desired final concentration (typically 20-100 µM). Add 50 µL of the assay solution to each well containing cell lysate.

-

Incubation: Incubate the plate at room temperature or 37°C for 30-120 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~498 nm and emission at ~521 nm.

R110 Standard Curve (Optional)

To quantify the amount of cleaved substrate, a standard curve using free R110 can be generated.

-

Serial Dilutions: Prepare a series of dilutions of the R110 standard stock solution in 1X Reaction Buffer.

-

Measurement: Add 100 µL of each dilution to the wells of the 96-well plate and measure the fluorescence as described above.

-

Plot: Plot the fluorescence intensity versus the R110 concentration to generate a standard curve.

Data Analysis and Interpretation

The activity of caspase-3/7 is proportional to the fluorescence signal. The results can be expressed as relative fluorescence units (RFU) or can be quantified as the concentration of released R110 using the standard curve. The fold-increase in caspase-3/7 activity in treated samples can be calculated by normalizing the RFU of the treated samples to the RFU of the untreated control samples.

It is important to include proper controls in the experiment, such as a negative control (untreated cells), a positive control (cells treated with a known apoptosis inducer), and a blank (reaction buffer without cell lysate). For further validation, a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used to confirm that the measured fluorescence is due to caspase-3/7 activity.

Conclusion

This compound is a robust and sensitive tool for the detection of apoptosis through the measurement of caspase-3 and -7 activity. Its straightforward mechanism and compatibility with high-throughput screening platforms make it an invaluable reagent for researchers in the fields of cell biology, oncology, and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately assess apoptosis in their experimental systems.

References

The Sentinel of Apoptosis: A Technical Guide to the Safety and Handling of Z-DEVD-R110

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-DEVD-R110, a fluorogenic substrate for caspase-3 and caspase-7, stands as a critical tool in the study of apoptosis. Its cleavage by these executioner caspases unleashes the highly fluorescent rhodamine 110 (R110), providing a robust and quantifiable signal of programmed cell death. This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their experimental workflows. The guide includes detailed safety protocols, experimental methodologies, and quantitative data, alongside visual representations of the pertinent signaling pathways and experimental procedures.

Chemical and Physical Properties

This compound, with the chemical name (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110, is a non-fluorescent bisamide derivative of rhodamine 110. The covalent linkage of two DEVD tetrapeptides to the amino groups of R110 effectively quenches its fluorescence.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇₂H₇₈N₁₀O₂₇ | [3] |

| Molecular Weight | 1515.44 g/mol | [2][3] |

| CAS Number | 223538-61-2 | |

| Appearance | Lyophilized solid | N/A |

| Solubility | Soluble in DMSO | |

| Excitation Wavelength (cleaved product) | ~498 nm | |

| Emission Wavelength (cleaved product) | ~521 nm |

Safety and Handling

While specific toxicity data for this compound is limited, it is imperative to handle the compound with the standard precautions for laboratory chemicals. The primary hazards are associated with inhalation, skin, and eye contact.

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard | Recommended PPE |

| Inhalation | Use in a well-ventilated area or a chemical fume hood. |

| Skin Contact | Wear standard laboratory nitrile or latex gloves. |

| Eye Contact | Wear safety glasses or goggles. |

| Ingestion | Do not eat, drink, or smoke in the laboratory. |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

| Condition | Recommendation | Stability |

| Storage Temperature | Store at -20°C. | Stable for at least one year when stored as directed. |

| Light Exposure | Protect from light. | Light-sensitive. |

| Reconstituted Solution | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | Stock solutions in DMSO are generally stable for several months at -20°C. |

First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Wash the affected area thoroughly with soap and water. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |

Mechanism of Action and Role in Apoptosis

This compound is a highly specific substrate for caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade. Apoptosis, or programmed cell death, can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases.

Upon activation, caspase-3 and caspase-7 cleave the DEVD peptide sequence of this compound. This enzymatic cleavage occurs in a two-step process, first releasing a fluorescent monoamide intermediate and then the highly fluorescent rhodamine 110 (R110). The resulting increase in fluorescence is directly proportional to the activity of caspase-3 and caspase-7 in the sample.

Experimental Protocols

The following provides a generalized protocol for a cell-based caspase-3/7 assay using this compound. This protocol should be optimized for specific cell types and experimental conditions.

Reagent Preparation

-

Assay Buffer: Prepare a suitable assay buffer, typically containing HEPES or PIPES at a pH of 7.2-7.4, EDTA, and a detergent like CHAPS to facilitate cell lysis.

-

This compound Stock Solution: Reconstitute the lyophilized this compound in high-quality, anhydrous DMSO to create a stock solution (e.g., 1-10 mM). Store this stock solution in aliquots at -20°C and protect it from light.

-

Working Solution: On the day of the experiment, dilute the this compound stock solution in the assay buffer to the final desired working concentration (typically 10-100 µM). Prepare this solution fresh and keep it protected from light.

Cell-Based Assay Procedure

-

Cell Seeding: Seed cells in a 96-well or 384-well plate (preferably black with a clear bottom for fluorescence measurements) at a density optimized for your cell line. Allow the cells to adhere and grow for 24 hours.

-

Induction of Apoptosis: Treat the cells with the experimental compounds or positive controls (e.g., staurosporine, etoposide) to induce apoptosis. Include untreated cells as a negative control.

-

Cell Lysis and Substrate Addition:

-

For adherent cells: Remove the culture medium and add the assay buffer containing this compound to each well.

-

For suspension cells: Centrifuge the plate to pellet the cells, carefully remove the supernatant, and resuspend the cells in the assay buffer with this compound.

-

Alternatively, a homogenous assay format can be used where the assay reagent (buffer with substrate) is added directly to the cells in their culture medium.

-

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light, for a period ranging from 30 minutes to several hours. The optimal incubation time should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 498 nm and emission at approximately 521 nm.

Data Analysis

The increase in fluorescence intensity is directly proportional to the caspase-3/7 activity. Data can be expressed as relative fluorescence units (RFU) or normalized to a control. For quantitative analysis, a standard curve can be generated using known concentrations of free rhodamine 110.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Autofluorescence of compounds or cells- Contamination of reagents with fluorescent substances- Partial degradation of this compound | - Include a "no-cell" control and a "no-substrate" control.- Use fresh, high-quality reagents.- Store this compound properly and prepare working solutions fresh. |

| Low Signal | - Insufficient caspase activation- Inactive this compound- Suboptimal assay conditions | - Titrate the apoptosis inducer and incubation time.- Verify the integrity of the this compound stock solution.- Optimize cell density, substrate concentration, and incubation time. |

| Inconsistent Results | - Pipetting errors- Uneven cell seeding- Variation in incubation times | - Use calibrated pipettes and ensure proper mixing.- Ensure a homogenous cell suspension before seeding.- Maintain consistent timing for all steps. |

Conclusion

This compound is an invaluable tool for the sensitive and specific detection of caspase-3 and caspase-7 activity, providing a reliable method for quantifying apoptosis. Adherence to the safety guidelines and experimental protocols outlined in this guide will enable researchers to generate accurate and reproducible data while maintaining a safe laboratory environment. As our understanding of the intricate mechanisms of cell death continues to evolve, the precise and quantitative data afforded by reagents like this compound will remain fundamental to advancing the fields of cell biology, oncology, and drug discovery.

References

Methodological & Application

Application Note: Z-DEVD-R110 Apoptosis Assay for High-Throughput Screening

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2] A key family of proteases central to the execution of apoptosis are the caspases.[1][2] Among these, caspase-3 is a critical executioner caspase, activated by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Its activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

The Z-DEVD-R110 assay provides a sensitive and convenient method for detecting caspase-3 and -7 activity in cell lysates using a fluorescence plate reader. The substrate, (Z-DEVD)₂-R110, is a non-fluorescent molecule that, upon cleavage by activated caspase-3/7, releases the highly fluorescent Rhodamine 110 (R110). The resulting fluorescence intensity is directly proportional to the amount of caspase-3/7 activity in the sample.

Assay Principle

The this compound substrate is a bisamide derivative of Rhodamine 110. In its intact form, the DEVD peptide moieties quench the fluorescence of the R110 dye. Activated caspase-3 or -7 recognizes and cleaves the peptide sequence Asp-Glu-Val-Asp (DEVD). This enzymatic cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent R110 product. The fluorescence can be measured using a plate reader with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.

Caspase-3 Activation Signaling Pathway

The activation of caspase-3 is a pivotal event in the apoptotic cascade. It is initiated by upstream initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). Once activated, these initiator caspases cleave pro-caspase-3, leading to the formation of the active caspase-3 enzyme. This active caspase-3 then proceeds to cleave a variety of cellular substrates, including the synthetic this compound substrate in this assay.

Caption: Caspase-3 activation pathway and assay principle.

Experimental Protocol

This protocol provides a general guideline for measuring caspase-3/7 activity in a 96-well plate format. Optimization may be required for different cell types and experimental conditions.

Materials and Reagents

| Reagent/Equipment |

| 96-well black, clear-bottom plates |

| Multichannel pipette |

| Fluorescence plate reader |

| Cell culture medium |

| Phosphate-Buffered Saline (PBS) |

| Cell Lysis Buffer |

| 2X Reaction Buffer |

| This compound Substrate |

| Caspase-3 Inhibitor (Ac-DEVD-CHO) |

| Apoptosis Inducer (e.g., Staurosporine) |

Reagent Preparation

| Reagent | Preparation | Storage |

| 1X Lysis Buffer | If supplied as a concentrate, dilute to 1X with sterile water. | 4°C |

| 2X Reaction Buffer with DTT | Add DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use. | 4°C |

| This compound Substrate (1 mM) | Reconstitute the substrate in DMSO to create a stock solution. Further dilute in Assay Buffer as needed. | -20°C, protected from light |

| Caspase-3 Inhibitor (Ac-DEVD-CHO) | Reconstitute in DMSO to create a stock solution. | -20°C |

Experimental Workflow

Caption: this compound assay experimental workflow.

Assay Procedure

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

-

Cell Treatment:

-

Negative Control: Add vehicle control to a set of wells.

-

Positive Control: Treat cells with a known apoptosis inducer (e.g., 1 µM Staurosporine) for 4-6 hours.

-

Inhibitor Control: Pre-incubate cells with the caspase-3 inhibitor (Ac-DEVD-CHO) for 1 hour before adding the apoptosis inducer.

-

Test Compounds: Treat cells with experimental compounds at various concentrations.

-

-

Cell Lysis:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully remove the supernatant.

-

Add 50 µL of 1X Lysis Buffer to each well.

-

Incubate on ice for 10-15 minutes.

-

-

Caspase-3 Assay:

-

Prepare the Caspase Assay Solution by mixing 2X Reaction Buffer (with DTT) and this compound substrate.

-

Add 50 µL of the Caspase Assay Solution to each well containing the cell lysate.

-

Mix gently by shaking the plate for 30 seconds.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Plate Reader Settings

| Parameter | Setting |

| Excitation | 496 nm |

| Emission | 520 nm |

| Read Mode | Top or Bottom |

| Gain | Optimize for signal range |

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other readings.

-

Fold Change Calculation: Calculate the fold increase in caspase-3 activity by dividing the average fluorescence of the treated samples by the average fluorescence of the negative (vehicle) control.

The results can be plotted as fluorescence intensity or fold change versus compound concentration to determine dose-response relationships.

Summary

The this compound apoptosis assay is a robust and sensitive method for quantifying caspase-3/7 activity in a high-throughput format. Its simple "add-mix-read" protocol makes it well-suited for screening compound libraries to identify modulators of apoptosis. The detailed protocol and guidelines provided in this application note will enable researchers to successfully implement this assay in their drug discovery and life science research.

References

Z-DEVD-R110 Protocol for Flow Cytometry Analysis of Apoptosis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and various disease states. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are considered executioner caspases, playing a central role in the final stages of apoptosis by cleaving a broad range of cellular substrates. The Z-DEVD-R110 substrate is a highly sensitive and specific tool for detecting the activity of caspase-3 and caspase-7 in living cells. This non-fluorescent substrate is cell-permeable and contains the DEVD peptide sequence, which is the recognition and cleavage site for caspase-3 and -7.[1] Upon cleavage by activated caspases, the substrate releases the highly fluorescent rhodamine 110 (R110) molecule.[2][3][4] The resulting fluorescence can be quantitatively measured by flow cytometry, allowing for the sensitive detection and quantification of apoptotic cells within a population.

This document provides a detailed protocol for the use of this compound in flow cytometry for the analysis of apoptosis.

Principle of the Assay

The this compound assay is based on the enzymatic activity of caspase-3 and -7. The this compound substrate is a bisamide derivative of rhodamine 110, rendering it non-fluorescent.[2] In apoptotic cells, activated caspase-3 and -7 recognize and cleave the DEVD peptide sequence. This cleavage occurs in a two-step process, first yielding a fluorescent monoamide and then the highly fluorescent R110 product. The intensity of the green fluorescence emitted by the cleaved R110 is directly proportional to the amount of active caspase-3 and -7 in the cell. Flow cytometry allows for the quantification of this fluorescence at a single-cell level, enabling the identification and enumeration of apoptotic cells. The excitation and emission maxima of the cleaved R110 are approximately 496 nm and 520 nm, respectively, making it compatible with standard flow cytometer configurations.

Data Presentation

The following table summarizes representative quantitative data obtained from a flow cytometry experiment using the this compound protocol to assess apoptosis in Jurkat cells treated with the apoptosis-inducing agent, Camptothecin.

| Treatment | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Apoptotic Cells (R110 Positive) |

| Vehicle (DMSO) | - | 4 | 150 | 5.2% |

| Camptothecin | 1 | 4 | 850 | 35.8% |

| Camptothecin | 5 | 4 | 2100 | 78.5% |

| Camptothecin + Z-VAD-FMK (Pan-caspase inhibitor) | 5 | 4 | 200 | 8.1% |

Experimental Protocols

Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

-

1X Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine)

-

Pan-caspase inhibitor (e.g., Z-VAD-FMK) for negative control

-

Cell culture medium

-

Flow cytometer tubes

-

Micropipettes

-

Centrifuge

-

Flow cytometer with 488 nm laser excitation and appropriate emission filters (e.g., 530/30 nm)

Experimental Workflow

Caption: Experimental workflow for this compound flow cytometry analysis.

Detailed Protocol

1. Cell Preparation and Induction of Apoptosis:

-

Seed cells (e.g., Jurkat, HeLa) in a multi-well plate at a density of 5 x 10^5 to 1 x 10^6 cells/mL in complete culture medium.

-

Allow cells to adhere overnight if using adherent cell lines.

-

Treat cells with the desired apoptosis-inducing agent at various concentrations.

-

Include the following controls:

-

Untreated Control: Cells treated with the vehicle (e.g., DMSO) only.

-

Negative Control: Cells pre-treated with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1 hour before adding the apoptosis-inducing agent.

-

-

Incubate the cells for the desired period to allow for apoptosis induction (e.g., 2-6 hours).

2. Staining with this compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Immediately before use, prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or 1X Binding Buffer to the desired final concentration (typically 1-10 µM).

-

Add the this compound working solution to each well.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes, protected from light.

3. Cell Harvesting and Flow Cytometry Analysis:

-

Suspension cells: Gently transfer the cell suspension to flow cytometer tubes.

-

Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using a gentle non-enzymatic cell dissociation solution or by scraping. Transfer the cells to flow cytometer tubes.

-

Centrifuge the cells at 300-400 x g for 5 minutes at room temperature.

-

Discard the supernatant and gently resuspend the cell pellet in 300-500 µL of 1X Binding Buffer.

-

Analyze the samples immediately on a flow cytometer. Excite the cells using a 488 nm laser and collect the emission using a standard FITC filter (e.g., 530/30 nm bandpass filter).

-

Set up the flow cytometer using the untreated and negative control samples to define the R110-negative population.

-

Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

-

Analyze the data to determine the percentage of R110-positive (apoptotic) cells and the Mean Fluorescence Intensity (MFI) of this population.

Signaling Pathway